Flutrimazole

Anti-inflammatory 5-lipoxygenase LTB4

Flutrimazole offers three quantifiable advantages for topical antifungal R&D: (1) Superior 5-LOX inhibition (IC50 11 μM vs ketoconazole 17 μM) providing dual anti-inflammatory action; (2) 2–4× lower MIC against S. brevicaulis (0.15–0.6 μg/mL vs clotrimazole 0.3–2.5 μg/mL); (3) <1% systemic absorption ensuring safety in pediatric/geriatric models. Clinically validated: 95.8% cure rate in vulvovaginal candidiasis Phase III. Available ≥98% purity.

Molecular Formula C22H16F2N2
Molecular Weight 346.4 g/mol
CAS No. 119006-77-8
Cat. No. B1673498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutrimazole
CAS119006-77-8
Synonyms1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl)-1H-imidazole
Cutimian
Flusporan
flutrimazole
Funcenal
Micetal
UR 4056
UR-4056
Molecular FormulaC22H16F2N2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4
InChIInChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H
InChIKeyQHMWCHQXCUNUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flutrimazole 119006-77-8: A Comparative Overview of This Topical Imidazole Antifungal


Flutrimazole (CAS 119006-77-8, UR-4056) is a racemic, fluorinated tritylimidazole derivative classified as a topical broad-spectrum antifungal agent [1]. It functions by inhibiting fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, with a potent IC50 of 0.071 μmol/L in a Candida albicans cell-free homogenate [1][2]. As a dual-action molecule with both antifungal and anti-inflammatory properties, flutrimazole is specifically formulated for dermal and mucosal application where negligible systemic absorption is desirable [3].

Why Flutrimazole Cannot Be Simply Substituted by Other Topical Imidazoles


Although all topical imidazoles share the same primary mechanism of action (lanosterol 14α-demethylase inhibition), substitution with a generic alternative is not straightforward due to three quantifiable differentiators. First, flutrimazole's specific 2,4′-difluorotrityl substitution confers a distinct spectrum of activity; for instance, its MIC against Scopulariopsis brevicaulis (0.15–0.6 μg/mL) is superior to clotrimazole (0.3–2.5 μg/mL) [1]. Second, its clinically demonstrated dual anti-inflammatory activity—with a 5-lipoxygenase inhibitory IC50 of 11 μM versus ketoconazole's 17 μM—provides a therapeutic dimension absent in many standard imidazoles [2]. Third, flutrimazole's pharmacokinetic profile, characterized by extremely low percutaneous absorption (less than 1% from a 1% cream in human skin), is not guaranteed across other imidazoles, which can exhibit different transdermal penetration behaviors [3]. These quantifiable parameters preclude the assumption of simple in-class interchangeability for research or clinical procurement.

Quantitative Differential Evidence: Flutrimazole vs. Clotrimazole, Bifonazole, and Ketoconazole


Dual Anti-Inflammatory Activity: Flutrimazole vs. Ketoconazole (LTB4 Inhibition)

Flutrimazole demonstrates a quantifiable dual anti-inflammatory activity via 5-lipoxygenase inhibition, which is superior to that of ketoconazole. In an assay using human granulocytes, flutrimazole inhibited LTB4 production with an IC50 of 11 μM, whereas ketoconazole exhibited a higher IC50 of 17 μM [1]. This indicates a 35% lower concentration required for the same inhibitory effect, highlighting a meaningful differentiation for applications involving inflammation.

Anti-inflammatory 5-lipoxygenase LTB4

Superior Clinical Efficacy: Flutrimazole 1% Cream vs. Bifonazole 1% Cream in Dermatomycoses

In a multicenter, double-blind, randomized clinical trial involving 449 patients with dermatomycoses, flutrimazole 1% cream demonstrated a statistically significant higher cure rate compared to bifonazole 1% cream. After 4 weeks of once-daily application, the clinical and mycological cure rate was 73% for flutrimazole versus 65% for bifonazole (p = 0.05) [1]. This 8 percentage-point absolute difference underscores the compound's superior therapeutic efficacy in a clinical setting.

Clinical trial Dermatomycoses Bifonazole

Targeted Antifungal Potency: Flutrimazole vs. Clotrimazole Against Scopulariopsis brevicaulis

Against the opportunistic mold Scopulariopsis brevicaulis (8 strains), flutrimazole exhibits greater in vitro potency than clotrimazole. The minimum inhibitory concentration (MIC) range for flutrimazole was 0.15–0.6 μg/mL, while clotrimazole required higher concentrations, with an MIC range of 0.3–2.5 μg/mL [1]. This represents a difference of up to one order of magnitude in certain strains, indicating a meaningful advantage in antifungal activity against this specific pathogen.

Antifungal Scopulariopsis MIC

Minimal Percutaneous Absorption: Flutrimazole vs. General Class Expectations

Flutrimazole is characterized by exceptionally low transdermal absorption, a property that is not uniform across all topical imidazoles. In a human pharmacokinetic study using [14C]-labeled compound, less than 1% of the applied dose of a 1% flutrimazole cream was absorbed percutaneously through healthy skin [1]. This results in negligible systemic exposure and plasma concentrations lower than a few ng/mL, which is a quantifiable and differentiating safety feature.

Pharmacokinetics Transdermal Absorption

Comparative Efficacy in Vulvovaginal Candidiasis: Flutrimazole vs. Clotrimazole

A randomized, double-blind Phase III trial compared the efficacy of single-dose flutrimazole 500 mg vaginal tablets with clotrimazole 500 mg vaginal tablets. At the second follow-up (days 25–31), the mycological cure rate was numerically higher for flutrimazole (95.8%) than for clotrimazole (86.8%) [1]. Although this difference was not statistically significant, the data demonstrates comparable and potentially favorable outcomes, validating its use as a viable alternative to clotrimazole.

Vulvovaginal candidiasis Clotrimazole Clinical trial

Recommended Research and Industrial Application Scenarios for Flutrimazole (CAS 119006-77-8)


Investigational Studies in Inflammatory Dermatomycoses

Flutrimazole is ideally suited for research involving fungal infections with a significant inflammatory component, such as seborrheic dermatitis or inflamed tinea. Its quantifiable dual anti-inflammatory activity, evidenced by a superior IC50 for 5-lipoxygenase inhibition (11 μM vs. 17 μM for ketoconazole [1]), provides a mechanistic basis for studying therapeutic outcomes where inflammation is a key driver of pathology. This dual action can be directly compared to standard imidazoles lacking this property [2].

Preclinical Development of Topical Formulations for Sensitive Patient Populations

For the development of new topical formulations intended for use in pediatric, geriatric, or immunocompromised patients, flutrimazole is a preferred active pharmaceutical ingredient (API). Its well-documented minimal transdermal penetration, with less than 1% of a topical dose absorbed systemically in humans [3], minimizes the risk of systemic toxicity or drug-drug interactions, a critical advantage over other azoles with higher absorption profiles. This pharmacokinetic property is a key differentiator in the design of safer topical antifungal products .

Comparative Efficacy Studies Against Specific Opportunistic Molds

In in vitro and in vivo models focusing on specific pathogens like Scopulariopsis brevicaulis, flutrimazole should be prioritized. Direct comparative studies demonstrate a 2- to 4-fold lower MIC range (0.15–0.6 μg/mL) compared to clotrimazole (0.3–2.5 μg/mL) [4]. This makes flutrimazole a valuable positive control or test compound in research aimed at developing new treatments for infections caused by this or potentially other susceptible molds. Its use in such studies is supported by its demonstrated potency advantage [5].

Clinical Research in Vulvovaginal Candidiasis and Dermatomycoses

Flutrimazole is an established and validated agent for use in clinical trials for both dermatomycoses and vulvovaginal candidiasis. Phase III trial data confirm its comparable efficacy to clotrimazole in vulvovaginal candidiasis (95.8% vs. 86.8% cure rate, respectively [6]), while a multicenter trial showed superior efficacy over bifonazole (73% vs. 65% cure rate, p=0.05) in dermatomycoses [7]. These results position flutrimazole as a reliable comparator or intervention in new clinical studies, with a strong evidence base supporting its use in these indications [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutrimazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.